

Molecular Structure and Predicted Spectral Complexity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Spiro[5.5]undecan-2-one**

Cat. No.: **B155468**

[Get Quote](#)

The structure of **Spiro[5.5]undecan-2-one** lacks any significant elements of symmetry. The carbonyl group at C2 and the spirocyclic nature of the molecule render all carbon atoms chemically non-equivalent. Therefore, we anticipate observing 11 distinct signals in the ^{13}C NMR spectrum. Similarly, the protons on each methylene (CH_2) group are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, leading to a complex ^1H NMR spectrum.

Caption: Molecular structure of **Spiro[5.5]undecan-2-one** with atom numbering.

^{13}C NMR Spectral Analysis: A Predictive Comparison

The ^{13}C NMR spectrum provides a direct count of the unique carbon environments in a molecule. For **Spiro[5.5]undecan-2-one**, the chemical shifts are influenced by hybridization (sp^2 , sp^3) and proximity to the electron-withdrawing carbonyl group.^[3]

Key Predicted Resonances:

- Carbonyl Carbon (C2): This sp^2 -hybridized carbon is the most deshielded due to the double bond to oxygen and will appear significantly downfield, typically in the 190-220 ppm range.^[3] ^[4]^[5]
- Spiro Carbon (C6): As a quaternary sp^3 carbon, its signal is often of lower intensity. Its chemical shift is characteristic of spiro centers and is expected in the range of 30-50 ppm.^[6] ^[7]

- α -Carbons (C1, C3): These methylene carbons are adjacent to the carbonyl group and are deshielded, with expected chemical shifts around 35-50 ppm.[4]
- Remaining Aliphatic Carbons (C4, C5, C7-C11): These sp^3 -hybridized methylene carbons will resonate in the typical aliphatic region of 20-40 ppm. Their precise shifts are determined by their spatial arrangement and distance from the carbonyl group.

To put this in context, consider the spectrum of simple cyclohexanone. The carbonyl carbon appears around 210 ppm, while the α -carbons are near 42 ppm and the remaining carbons are further upfield.[4] The introduction of the spiro-fused ring in **Spiro[5.5]undecan-2-one** introduces additional signals and subtle shifts due to conformational constraints and long-range electronic effects.

Table 1: Predicted ^{13}C NMR Chemical Shift Assignments for **Spiro[5.5]undecan-2-one**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C2	208 - 215	Carbonyl carbon, highly deshielded.[3][4]
C6	35 - 45	Quaternary spiro-carbon.[6][7]
C1, C3	38 - 48	α -Methylene carbons, adjacent to C=O.
C4, C5, C7-C11	20 - 38	Saturated sp^3 methylene carbons.

^1H NMR Spectral Analysis: Unraveling Complexity

The ^1H NMR spectrum of **Spiro[5.5]undecan-2-one** is expected to be more complex than its ^{13}C spectrum due to proton-proton (spin-spin) coupling.

Key Predicted Resonances:

- α -Protons (on C1, C3): These protons are the most deshielded of the aliphatic hydrogens due to the magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl

group.[8] They are expected to resonate in the 2.0-2.5 ppm region.[9][10] Because the protons on each of these carbons are diastereotopic, they will have different chemical shifts and will split each other (geminal coupling) as well as protons on adjacent carbons (vicinal coupling), leading to complex multiplets.

- Other Aliphatic Protons (on C4, C5, C7-C11): The remaining 14 protons will appear in a heavily overlapped region, typically between 1.2 and 2.0 ppm.[4] Distinguishing these signals without advanced 2D NMR techniques (like COSY and HSQC) is generally not feasible.

Table 2: Predicted ^1H NMR Chemical Shift Assignments for **Spiro[5.5]undecan-2-one**

Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
H1, H3	2.0 - 2.5	Complex Multiplets	Protons α to the carbonyl group are deshielded.[9][10]
H4, H5, H7-H11	1.2 - 2.0	Overlapping Multiplets	Standard aliphatic protons in a complex spin system.

Comparative Analysis with Alternative Techniques

While NMR is the definitive tool for structure elucidation, other techniques provide complementary information:

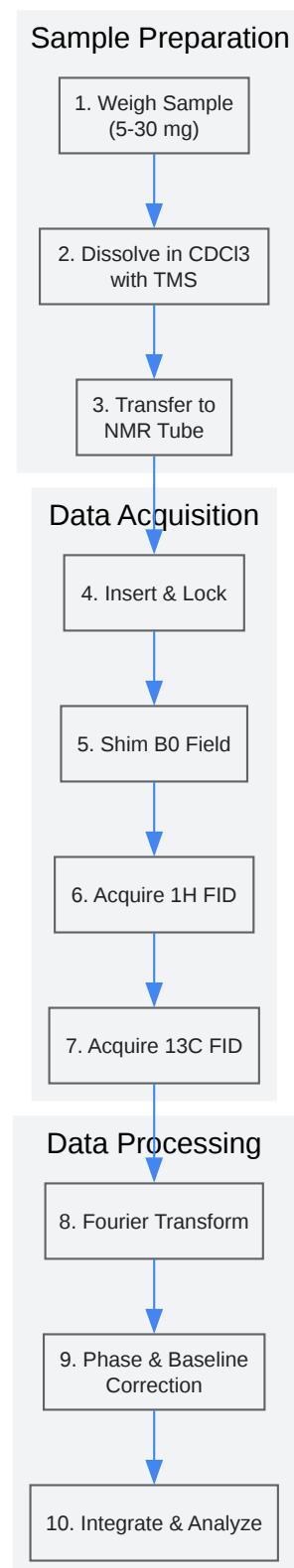
- Infrared (IR) Spectroscopy: This technique would confirm the presence of the ketone functional group via a strong, sharp absorption band characteristic of a C=O stretch, expected around 1715 cm^{-1} for a saturated six-membered ring ketone.[9][11]
- Mass Spectrometry (MS): Electron ionization MS would show the molecular ion peak (M^+) at $\text{m/z} = 166$, confirming the molecular weight. The fragmentation pattern, including characteristic α -cleavage adjacent to the carbonyl group, would provide further structural clues.[9]

Compared to the analysis of a simpler analog like cyclohexanone, the spirocyclic nature of **Spiro[5.5]undecan-2-one** introduces significant complexity, particularly in the crowded aliphatic region of the ^1H NMR spectrum, underscoring the need for careful interpretation and often, the use of 2D NMR experiments for complete assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a self-validating system for obtaining ^1H and ^{13}C NMR spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:


- Step 1: Weighing. Accurately weigh 5-10 mg of **Spiro[5.5]undecan-2-one** for ^1H NMR (or 20-30 mg for ^{13}C NMR) into a clean, dry vial. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility.
- Step 2: Solvent Addition. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl_3 is a common, relatively inexpensive solvent that dissolves many organic compounds. The deuterium (D) is not detected in ^1H NMR, preventing a large solvent signal. TMS serves as the internal standard, with its signal defined as 0.00 ppm for both ^1H and ^{13}C NMR.[3]
- Step 3: Dissolution & Transfer. Gently swirl or vortex the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Step 4: Filtering (Optional). If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter. Rationale: Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

2. NMR Spectrometer Setup & Data Acquisition:

- Step 1: Instrument Insertion & Locking. Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl_3 . Rationale: The lock

system continuously monitors the deuterium frequency to correct for any magnetic field drift, ensuring the stability of the experiment over time.

- Step 2: Shimming. The instrument automatically adjusts the shim coils to optimize the homogeneity of the magnetic field across the sample. Rationale: A highly homogeneous field is critical for obtaining sharp, well-resolved NMR signals.
- Step 3: ^1H Spectrum Acquisition.
 - Set the spectral width to approximately 16 ppm.
 - Acquire 8-16 scans (transients).
 - Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
- Step 4: ^{13}C Spectrum Acquisition.
 - Use a standard proton-decoupled pulse program (e.g., zgpg30). Rationale: Proton decoupling collapses the C-H coupling, simplifying the spectrum so that each carbon signal appears as a singlet, which also enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
 - Set the spectral width to ~240 ppm.
 - Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ^{13}C and its smaller gyromagnetic ratio.[\[12\]](#)
 - Process the data similarly to the ^1H spectrum.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ^1H and ^{13}C NMR analysis of **Spiro[5.5]undecan-2-one** presents a valuable case study in the structural elucidation of non-symmetric spirocyclic systems. While the ^{13}C spectrum is relatively straightforward, providing a clear count of the 11 unique carbon environments, the ^1H spectrum is characterized by significant signal overlap in the aliphatic region. A thorough analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a confident predictive assignment. For unambiguous proton assignments, this foundational 1D analysis should be supplemented with 2D NMR experiments. The protocols and comparative data provided herein serve as a robust guide for researchers working with this and structurally related molecules.

References

- PubChem. **Spiro[5.5]undecan-2-one** | C11H18O | CID 579588.
- Human Metabolome Database. ^1H NMR Spectrum (1D, 100 MHz, H_2O , predicted) (HMDB0033713). [\[Link\]](#)
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. *Canadian Journal of Chemistry*, 68(4), 597-611. [\[Link\]](#)
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. *EMU Journal of Pharmaceutical Sciences*. [\[Link\]](#)
- PubChem. **Spiro[5.5]undecane** | C11H20 | CID 135983.
- Reich, H. J. *Organic Chemistry Data: ^1H NMR Chemical Shifts*. ACS Division of Organic Chemistry. [\[Link\]](#)
- Chegg.com. Interpreting IR and H-NMR of Cyclohexanone. (2021). [\[Link\]](#)
- Abraham, R. J., & Ainger, N. J. *Proton Chemical Shifts in NMR. Part 131. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect*. Modgraph. [\[Link\]](#)
- ResearchGate. Mechanism and application studies a ^1H NMR spectra of cyclohexanone... (Diagram). [\[Link\]](#)
- CP Lab Safety. **SPIRO(5.5)UNDECAN-2-ONE**, 50 mg. [\[Link\]](#)
- Chemistry LibreTexts. **18.2: Spectroscopy of Ketones and Aldehydes**. (2020). [\[Link\]](#)
- University of Colorado Boulder, Department of Chemistry. *Spectroscopy Tutorial: Examples - Example 1*. [\[Link\]](#)
- ResearchGate. *NMR chemical shifts of spiro-carbon...* (Diagram). [\[Link\]](#)
- Joshua S. *Organic Chemistry - Spectroscopy - Cyclohexanone*. (2017). YouTube. [\[Link\]](#)
- SpectraBase. *Cyclohexanone protonated - Optional[^{13}C NMR] - Chemical Shifts*. [\[Link\]](#)

- Harding, K. E., et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization. *The Journal of Organic Chemistry*, 44(26), 4874-4878. [\[Link\]](#)
- Curtin University. *13C NMR SPECTROSCOPY BASICS*. [\[Link\]](#)
- ResearchGate. *1 H-NMR Spectra of 6-Azonia-spiro[5.*
- Frasinyuk, M. S., & Turov, O. V. (2014). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. *Ukrainica Bioorganica Acta*. [\[Link\]](#)
- Ioffe, I. N., et al. (2014). *1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method*. *Magnetic Resonance in Chemistry*, 52(9), 503-509. [\[Link\]](#)
- Attitude, M. (2006). *Basic 1H- and 13C-NMR Spectroscopy*. Springer. [\[Link\]](#)
- The Royal Society of Chemistry. *1H NMR spectrum of the spiro compound 18. (Diagram)*. [\[Link\]](#)
- SpectraBase. *Spiro(5,5)undecane - Optional[13C NMR] - Chemical Shifts*. [\[Link\]](#)
- eCampusOntario Pressbooks. *29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry*. [\[Link\]](#)
- de Graaf, R. A., et al. (2006). *State-of-the-Art Direct ¹³C and Indirect ^{1H}-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide*. *NMR in Biomedicine*, 19(4), 439-455. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Spiro[5.5]undecan-2-one | C₁₁H₁₈O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[5.5]undecan-2-one (1781-81-3) for sale [vulcanchem.com]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. treenablythe.weebly.com [treenablythe.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]

- 8. modgraph.co.uk [modgraph.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Solved Interpreting IR and H-NMR of Cyclohexanone. Need | Chegg.com [chegg.com]
- 12. State-of-the-Art Direct ^{13}C and Indirect ^1H -[^{13}C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular Structure and Predicted Spectral Complexity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155468#1h-and-13c-nmr-analysis-of-spiro-5-5-undecan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com